molecular formula C16H18N2O4S B2415133 methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396583-73-5

methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2415133
CAS RN: 1396583-73-5
M. Wt: 334.39
InChI Key: FEDLUEWBDMMLPC-UHFFFAOYSA-N
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Description

Methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Alkaloid Synthesis

The compound relates closely to the synthesis and functionalization of tetrahydroisoquinoline derivatives, a crucial scaffold in organic chemistry and alkaloid synthesis. Research by Huber and Seebach (1987) demonstrates the diastereoselective alkylation of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, including the synthesis of the alkaloid (+)-corlumine, showcasing the compound's relevance in constructing complex natural products and enantiomerically pure substances (Huber & Seebach, 1987).

Material Science and Crystallography

In material science and crystallography, derivatives similar to the compound have been studied for their ability to form cocrystals and their structural characterization. Linden et al. (2006) investigated the cocrystallization of diastereoisomers of 1,4-dihydropyridine derivatives, revealing insights into the molecular arrangements and interactions within crystals. This work contributes to our understanding of molecular design and crystal engineering principles (Linden et al., 2006).

Pharmacology and Medicinal Chemistry

In the realm of pharmacology and medicinal chemistry, derivatives of tetrahydroisoquinoline, closely related to the compound of interest, have been synthesized and evaluated for their biological activities. For instance, Desai et al. (2007) synthesized new quinazolines as potential antimicrobial agents, indicating the compound's relevance in the development of new therapeutic agents (Desai et al., 2007).

Chemical Reactivity and Functionalization

Research into the chemical reactivity and functionalization of cyclic amines and isoquinoline derivatives sheds light on novel synthetic methodologies and the creation of diverse molecular architectures. Kang et al. (2015) demonstrated the redox-annulation of cyclic amines with α,β-unsaturated carbonyl compounds, highlighting innovative approaches to constructing ring-fused structures and expanding the toolbox for synthetic chemists (Kang et al., 2015).

properties

IUPAC Name

methyl 1-[(2-oxothiolan-3-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-16(21)18-8-6-10-4-2-3-5-11(10)13(18)14(19)17-12-7-9-23-15(12)20/h2-5,12-13H,6-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDLUEWBDMMLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3CCSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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